molecular formula C39H41NO19 B055256 Benanomicin A CAS No. 116249-65-1

Benanomicin A

Numéro de catalogue B055256
Numéro CAS: 116249-65-1
Poids moléculaire: 827.7 g/mol
Clé InChI: GOYUMGXIFMGKFN-NUVDETJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benanomicin A is a microbial metabolite found in Actinomycetes. It has antifungal, fungicidal, and antiviral activities. It is active against a variety of mammalian and plant pathogenic fungi, including C. albicans, T. mentagrophytes, C. neoformans, P. oryzae, and A. niger .


Synthesis Analysis

The synthesis of Benanomicin A involves the use of a tri-substituted α-tetralone, which has been synthesized and applied to the general synthesis of the substituted 5,6-dihydrobenzo[a]naphthacenequinone . The synthesis involves a Diels-Alder reaction of an outer-ring diene with a naphthoquinone .


Molecular Structure Analysis

The molecular structure of Benanomicin A is complex, with a benzo[a]naphthacenequinone skeleton .


Chemical Reactions Analysis

Benanomicin A has been found to undergo biotransformation using Escherichia coli expressing Actinomycete Cytochrome P450, resulting in the generation of new Benanomicin analogues .


Physical And Chemical Properties Analysis

The molecular weight of Benanomicin A is 827.7 g/mol .

Applications De Recherche Scientifique

  • Enhancement of Phagocytosis : Benanomicin A increases the susceptibility of Candida albicans to phagocytosis by murine macrophages. This is mediated by the binding of benanomicin A to the cells, inducing biochemical and physicochemical alterations on their surfaces, making them more susceptible to phagocytosis (Watabe et al., 1996).

  • Antifungal Spectrum : Benanomicin A has been found to inhibit the growth of a broad spectrum of fungal pathogens, including yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes. Its MIC values are comparable to those of amphotericin B against several fungal pathogens (Watanabe et al., 1996).

  • Binding to Fungal Cells : The antibiotic binds to susceptible fungi and some bacteria in the presence of Ca2+, but not to antibiotic-resistant bacteria and mammalian cells. The binding of benanomicin A to yeast mannans, which differ in glycosidic linkages, is crucial for its antifungal activity (Watanabe et al., 1996).

  • Antifungal and Antiviral Activities : Benanomicin A and its analogues have shown in vitro activities against human immunodeficiency virus (HIV) and fungi including Candida, Cryptococcus, and Aspergillus. The free carboxyl group and at least one sugar moiety in the benanomicins are essential for these activities. Benanomicin A is the most active with low toxicity (Kondo et al., 1991).

  • Morphological Alterations : Benanomicin A causes morphological alterations in yeast cells of Saccharomyces cerevisiae, particularly damaging buds more severely than parent cells. It disrupts the cell membrane and affects the endoplasmic reticulum and nuclear membranes (Watanabe et al., 1998).

  • Generation of New Analogues : Derivatives of benanomicin A have been generated through biotransformation using Escherichia coli. However, these derivatives showed weaker antifungal activities compared to benanomicin A (Kumagai et al., 2008).

  • Biosynthesis : The biosynthesis of benanomicins A and B involves a dodecaketide, methionine, and alanine, as revealed by feeding experiments with labeled compounds (Gomi et al., 1989).

  • Antifungal Action Mechanism : Benanomicin A exerts its fungitoxic action by binding to mannan or mannoproteins in the cell wall and cell membrane of yeasts, deteriorating their structure and function, leading to cell death (Watanabe et al., 1997).

  • Treatment of Pneumonia : Benanomicin A has been successfully used to treat Pneumocystis carinii pneumonia in mice, showcasing its potential as a novel treatment for this type of pneumonia (Yasuoka et al., 1995).

Propriétés

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYUMGXIFMGKFN-NUVDETJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317567
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benanomicin A

CAS RN

116249-65-1
Record name Benanomicin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116249-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benanomicin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benanomicin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benanomicin A
Reactant of Route 2
Reactant of Route 2
Benanomicin A
Reactant of Route 3
Benanomicin A
Reactant of Route 4
Benanomicin A
Reactant of Route 5
Benanomicin A
Reactant of Route 6
Benanomicin A

Citations

For This Compound
214
Citations
M Watanabe, S Gomi, H Tohyama, K Ohtsuka… - The Journal of …, 1996 - jstage.jst.go.jp
… Anantifungal antibiotic, benanomicin A, binds in the presence of Ca2+to susceptible fungi and … Benanomicin A binds to various yeast mannanswhich differ in glycosidic linkages. These …
Number of citations: 27 www.jstage.jst.go.jp
M Watanabe, T Hiratani, K Uchida… - Journal of …, 1996 - academic.oup.com
… Benanomicin A showed a broad antifungal spectrum, … The MIC values of benanomicin A were comparable to those of … pathogens tested The action of benanomicin A was fungicidal. …
Number of citations: 15 academic.oup.com
T Takeuchi, T HARA, H NAGANAWA… - The Journal of …, 1988 - jstage.jst.go.jp
… benanomicin A DMF solvate (14g). … vigorous agitation to give pure benanomicin A (935mg) as a dark red powder. Fraction III was concentrated to 1.5 liters and adjusted …
Number of citations: 142 www.jstage.jst.go.jp
M Tamiya, K Ohmori, M Kitamura, H Kato… - … A European Journal, 2007 - Wiley Online Library
… the total synthesis of benanomicin A (2a), benanomicin B (2b), and pradimicin A (1a). … followed by deprotection completed the first total synthesis of benanomicin A (2 a), benanomicin B (…
R Abín, V López-Miranda, A San-Félix… - Frontiers in Natural …, 2021 - books.google.com
… A similar chemical degradation was observed for benanomicin A (1)[1]. The complete structure of pradimicins AB (3-4) and benanomicins AB (1-2) was finally unequivocally elucidated …
Number of citations: 2 books.google.com
K Ohtsuka, M Watanabe, Y Orikasa… - The Journal of …, 1997 - academic.oup.com
… efficacy of benanomicin A. The subcutaneous ED50 values of benanomicin A were 1.30 mg/kg/… The subcutaneous ED50 value of benanomicin A for C. neoformans was 21.5 mg/kg/day, …
Number of citations: 21 academic.oup.com
M Watanabe, Y Nishiyama, S Inouye… - Microbiology and …, 1998 - jstage.jst.go.jp
… Abstract: The effects of benanomicin A, a … benanomicin A at 20 and 80 pg/ml killed buds in preference to parent cells. In confirmation, examination by TEM revealed that benanomicin A …
Number of citations: 16 www.jstage.jst.go.jp
Y Fukagawa, T Ueki, K Numata, T Oki - Actinomycetologica, 1993 - jstage.jst.go.jp
… Test organism Benanomicin A Benanomicin B … Benanomicin A Benanomicin B … Antivirally, benanomicin A, which has a free hydroxyl group at 4’. seems to be more active than pradin'…
Number of citations: 37 www.jstage.jst.go.jp
S KAKINUMA, K SUZUKI, M HATORI… - The Journal of …, 1993 - jstage.jst.go.jp
… Pradimicin B, dexylosylpradimicin C and dexylosylbenanomicin Awere converted to pradimicin A, pradimicin Cand benanomicin A, respectively. Abiosynthetic pathway for the …
Number of citations: 20 www.jstage.jst.go.jp
S Kakinuma, T Furumai, T Oki - Actinomycetologica, 1994 - jstage.jst.go.jp
… strain JN-2l3 (pradimicin A non-producer) and strain 8-6 (benanomicin A non-producer) were used as converters which possessed the conversion ability from the aglycone to pradimicin …
Number of citations: 3 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.